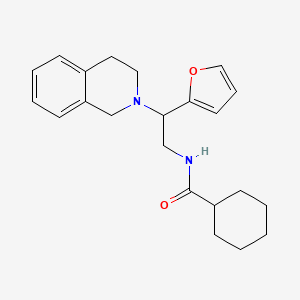
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C22H28N2O2 and its molecular weight is 352.478. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
準備方法
Synthetic Routes: : One common approach involves the sequential reaction of cyclohexanecarboxylic acid with a suitable base to form the corresponding carboxylate. This intermediate is then coupled with an amine derivative of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethylamine using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production: : Large-scale synthesis typically employs a similar method, optimized for yield and purity. High-throughput reactors and purification systems ensure efficient production.
化学反応の分析
Types of Reactions: : This compound can undergo oxidation, reduction, and various substitution reactions.
Oxidation: : Mild oxidizing agents like pyridinium chlorochromate can oxidize the dihydroisoquinoline ring to a fully aromatic isoquinoline.
Reduction: : Catalytic hydrogenation using palladium on carbon can reduce both the furan ring and the dihydroisoquinoline ring.
Substitution: : Electrophilic substitution is feasible on the furan ring, especially at the 5-position, using reagents like bromine or nitro groups under controlled conditions.
Common Reagents and Conditions: : Reagents such as PCC, palladium on carbon, and bromine are frequently used. Conditions vary from room temperature reactions to high-pressure hydrogenation setups.
Major Products: : Depending on the reaction, products can range from substituted furans to fully reduced or oxidized isoquinoline derivatives.
科学的研究の応用
Chemistry: : Used as an intermediate in synthesizing complex organic compounds.
Biology: : Potentially functions as a ligand in biochemical studies involving receptor binding.
Medicine: : Investigated for its pharmacological activities, including anti-inflammatory and anti-cancer properties.
Industry: : Could be a precursor in the production of advanced materials or specialty chemicals.
Mechanism of Action: : This compound may exert its effects through multiple pathways:
Molecular Targets: : Likely targets include various enzymes and receptors, especially those involved in signal transduction pathways.
Pathways Involved: : It might interact with cellular pathways related to inflammation and cell proliferation, modulating these processes through binding to specific receptors or enzymes.
類似化合物との比較
Uniqueness: : The combination of a dihydroisoquinoline ring and a furan moiety is relatively rare, providing unique chemical and biological properties.
Similar Compounds: : Analogous compounds include N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)carboxamides and N-(2-furyl)cyclohexanecarboxamides, each exhibiting distinct but related activities and characteristics.
Feel free to let me know if there's anything more specific you want to dive into!
特性
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c25-22(18-8-2-1-3-9-18)23-15-20(21-11-6-14-26-21)24-13-12-17-7-4-5-10-19(17)16-24/h4-7,10-11,14,18,20H,1-3,8-9,12-13,15-16H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBKOSDJJBUYNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














